N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide” is a complex organic compound. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a type of benzodioxin . The compound also contains a dimethylamino phenyl propyl group . The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group would contribute to the cyclic structure of the molecule . The presence of the dimethylamino phenyl propyl group would add additional complexity to the structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and dimethylamino phenyl propyl groups. The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group would likely influence the compound’s density, boiling point, and flash point .科学的研究の応用
Medicinal Chemistry Applications
B-Raf Kinase Inhibitors for Cancer Treatment :
- Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against B-Raf kinase and proliferation of human melanoma cells. Some compounds showed potent biological activity, suggesting the potential for cancer therapy development (Yu-Shun Yang et al., 2012).
Antibacterial and Antifungal Agents :
- Research has focused on synthesizing compounds with the 2,3-dihydrobenzo[b][1,4]dioxin moiety for antimicrobial applications. For instance, certain tri-fluorinated chalcones derived from 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one exhibited significant antibacterial and antifungal activities, underscoring the potential for developing new antimicrobial agents (R. Shinde et al., 2021).
Enzyme Inhibition for Therapeutic Applications :
- Studies have also explored the enzyme inhibitory potential of sulfonamides bearing the benzodioxane moiety against α-glucosidase and acetylcholinesterase, which are relevant for treating diabetes and Alzheimer's disease, respectively. Some newly synthesized compounds showed substantial inhibitory activity, indicating their therapeutic potential (M. Abbasi et al., 2019).
Material Science Applications
- Organic Light-Emitting Diodes (OLEDs) :
- The molecular design of dihydrobenzodioxin phenanthroimidazole derivatives has been tailored for non-doped blue organic light-emitting devices. These compounds demonstrate promising properties for OLED applications, including high luminance and efficiency, which are crucial for display and lighting technologies (J. Jayabharathi et al., 2018).
Pharmacological Applications
- Topoisomerase Inhibitors for Cancer Therapy :
- Certain derivatives with structural similarity have shown potent anticancer activity, with mechanisms involving the inhibition of topoisomerase enzymes. This action is critical in cancer therapy, as it can interfere with the replication of cancer cells, suggesting a pathway for developing new anticancer agents (N. Madadi et al., 2016).
将来の方向性
The future directions for research on this compound could include further investigation into its synthesis, mechanism of action, and potential applications. For example, the compound’s ability to inhibit cholinestrases and lipoxygenase enzymes suggests potential applications in the treatment of diseases related to these enzymes .
特性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-24(2)17-8-5-15(6-9-17)4-3-11-22-20(25)21(26)23-16-7-10-18-19(14-16)28-13-12-27-18/h5-10,14H,3-4,11-13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILZEPAKXARDJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。